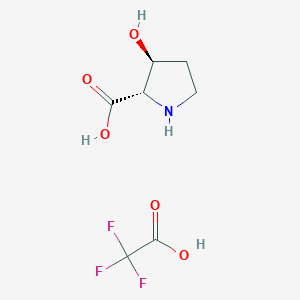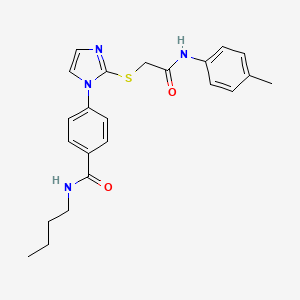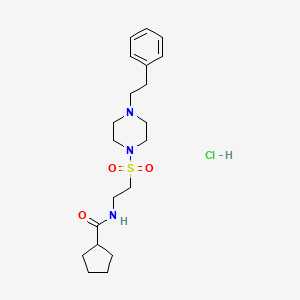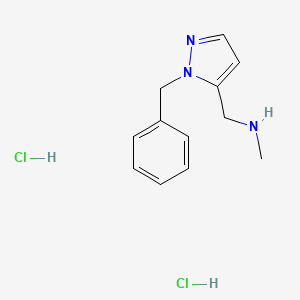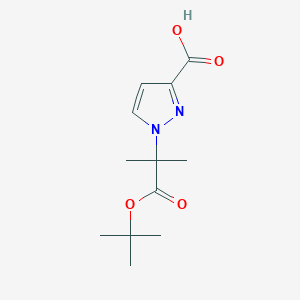
1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid, also known as Boc-3-pyrazolecarboxylic acid, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrazolecarboxylic acids and has a molecular formula of C13H19N3O4.
作用機序
The mechanism of action of 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid is not well understood. However, it is believed that 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid may act as a nucleophile in various chemical reactions. For example, 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid has been shown to react with various electrophiles, such as aldehydes and ketones, to form pyrazole derivatives. 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid has also been shown to react with isocyanates to form urea derivatives.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid have not been extensively studied. However, some studies have reported that 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid may exhibit cytotoxic activity against cancer cells. For example, 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid has been shown to inhibit the growth of human cancer cell lines, such as MCF-7 breast cancer cells and HCT-116 colon cancer cells.
実験室実験の利点と制限
One advantage of using 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid in lab experiments is its relatively simple synthesis method. 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid can be synthesized using commercially available starting materials and standard laboratory techniques. Another advantage is its potential applications in various fields, such as medicinal chemistry and chemical biology.
One limitation of using 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid in lab experiments is its limited solubility in common organic solvents, such as dichloromethane and ethyl acetate. This can make it difficult to handle and purify 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid. Another limitation is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid. One direction is the synthesis of novel derivatives of 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid with improved properties, such as increased solubility and potency. Another direction is the investigation of the mechanism of action of 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid, which may provide insights into its potential applications in various fields. Additionally, the development of new synthetic methods for 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid and its derivatives may enable the synthesis of larger quantities of these compounds, which may facilitate their use in various experiments and applications.
合成法
The synthesis of 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid can be achieved through a multi-step process. The first step involves the reaction of tert-butyl acetoacetate with hydrazine hydrate in the presence of acetic acid. This results in the formation of 3-tert-butoxy-1,1-dimethyl-2-oxoethylhydrazine. The second step involves the reaction of the hydrazine intermediate with ethyl chloroformate in the presence of triethylamine to form 3-tert-butoxy-1,1-dimethyl-2-oxoethylhydrazinecarboxylate. The final step involves the reaction of the carboxylate intermediate with 1H-pyrazole-3-carboxylic acid in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid.
科学的研究の応用
1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid has been widely used in scientific research due to its potential applications in various fields. In medicinal chemistry, 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid has been used as a building block for the synthesis of various bioactive compounds. For example, 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid has been used as a key intermediate in the synthesis of 3,5-disubstituted pyrazoles, which have been shown to exhibit antitumor, antifungal, and antibacterial activities. 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acidlecarboxylic acid has also been used as a starting material for the synthesis of novel inhibitors of protein kinases, which have potential applications in the treatment of cancer and other diseases.
特性
IUPAC Name |
1-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)12(4,5)14-7-6-8(13-14)9(15)16/h6-7H,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGJPTIMANGRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)N1C=CC(=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



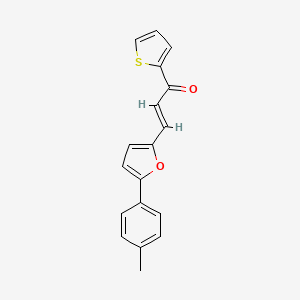

![Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2995356.png)
![4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2995357.png)
![3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2995358.png)

